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Compound of Interest

(R)-Piperidin-3-amine
Compound Name:
hydrochloride

Cat. No.: B1498250

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for (R)-3-
aminopiperidine dihydrochloride, a key chiral intermediate in the synthesis of pharmaceuticals
like Alogliptin, a DPP-4 inhibitor for type Il diabetes.[1] The document outlines expected
spectroscopic characteristics, presents available data in a structured format, and details the
experimental protocols necessary for acquiring such data.

Chemical and Physical Properties

(R)-3-aminopiperidine dihydrochloride is a white to off-white, hygroscopic solid.[1] A summary
of its key identifiers and properties is presented below.
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Property Value Reference(s)

CAS Number 334618-23-4 [2][3][4]

Molecular Formula CsH14CI2N2 [2][4]

Molecular Weight 173.08 g/mol [21[31[4]

Exact Mass 172.0534 Da [2][5]
White to light yellow

Appearance [1]
powder/crystal

Melting Point 190-195 °C [1]

N Slightly soluble in Methanol
Solubility [1]

and Water

Spectroscopic Data Summary

The following sections summarize the expected and reported spectroscopic data for (R)-3-
aminopiperidine dihydrochloride. As a dihydrochloride salt, both the primary amine at the 3-
position and the secondary amine within the piperidine ring are expected to be protonated. This
significantly influences the chemical shifts observed in NMR spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary technique for the structural elucidation of (R)-3-aminopiperidine
dihydrochloride.[6]

Table 2: Predicted *H NMR Spectral Data (in D20 or DMSO-ds)
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Expected
Assignment Chemical Shift  Multiplicity Integration Notes
(ppm)

Protons on
nitrogen atoms.

-NHs™*, -N*H2- Broad, variable s (broad) 5H Signal may
exchange with
D:20.
Deshielded due
to adjacent

H3 (CH-NHs") ~3.5-3.8 m 1H
protonated
amine.
Equatorial
protons adjacent

H2eq, H6eq ~3.3-3.6 m 2H )
to the ring
nitrogen.
Axial protons

H2ax, H6ax ~2.9-3.2 m 2H adjacent to the
ring nitrogen.
Equatorial

H4eq, H5eq ~19-2.2 m 2H
protons.

H4ax, H5ax ~1.6-1.9 m 2H Axial protons.

Note: A sample *H NMR spectrum is available from ChemicalBook, which can be used for

visual comparison.[7] The protonation of the nitrogen atoms causes a downfield shift for

adjacent protons.[8]

Table 3: Predicted 3C NMR Spectral Data (in DO or DMSO-de)
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Expected Chemical Shift

Assignment Notes
(ppm)
Carbon bearing the -NHs*
C3 45 - 55
group.
Carbons adjacent to the ring
C2,C6 40 - 50
N*Hz group.
Cc4 25-35
C5 20-30

Note: The molecule has five carbon atoms in unique chemical environments, and thus five
distinct signals are expected in the 13C NMR spectrum.

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by absorptions from the protonated amine groups and the

alkyl backbone.

Table 4: Expected Characteristic FT-IR Absorptions

Functional Group Absorption Range (cm™?) Vibration Type
Stretching (from -NHs* and -
N+-H 2800 - 3200 (broad)
N+Hz-)
N+-H 1500 - 1600 Bending
C-H 2850 - 3000 Stretching (Alkyl)
C-H 1400 - 1470 Bending (Scissoring)

Note: The broad N*-H stretching bands are characteristic of amine salts and often overlap with
C-H stretching frequencies.[9]

Mass Spectrometry (MS)
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Electrospray lonization (ESI) is a suitable soft ionization technique for this molecule.[10][11]
The analysis would typically be performed on the free base or observe the cation of the salt.

Table 5: Expected Mass Spectrometry Data (ESI-MS)

lon Calculated m/z Notes

[M+H]* (of free base) 101.11 Corresponds to CsHi3N2*

The organic cation, observed

[M]* (cation of salt) 101.11 )
directly.

Note: The molecular ion of the intact dihydrochloride salt is not typically observed. The data
reflects the monoisotopic mass of the organic structure.[2][5]

Experimental Workflows and Protocols

The following diagram and protocols describe the standardized procedures for obtaining the

spectroscopic data discussed above.
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Diagram 1: General Workflow for Spectroscopic Characterization
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Caption: General workflow for the spectroscopic analysis of a small molecule solid.
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Protocol for NMR Spectroscopy

This protocol is for acquiring *H and 3C NMR spectra of a solid, soluble sample.[8]
e Sample Preparation:

o Accurately weigh 5-25 mg of (R)-3-aminopiperidine dihydrochloride for *H NMR, or 50-100
mg for 13C NMR, into a clean, dry vial.[12][13]

o Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Deuterium Oxide
(D20) or DMSO-ds) to the vial.[12]

o Ensure the sample is fully dissolved. Gentle vortexing or sonication can be used to aid
dissolution.

o Using a Pasteur pipette with a small cotton or glass wool plug, filter the solution directly
into a clean, 5 mm NMR tube to remove any particulate matter.[13][14]

o Cap the NMR tube securely.
e Instrument Setup and Acquisition:

o Insert the NMR tube into the spinner turbine and place it in the spectrometer's
autosampler or manual insertion port.

o Lock the spectrometer onto the deuterium signal of the solvent.

o Shim the magnetic field to optimize homogeneity and achieve sharp, symmetrical peaks.
This can be performed manually or automatically.

o Tune and match the probe for the desired nucleus (*H or 3C).

o Acquire the spectrum using standard acquisition parameters. For *H, a small number of
scans (e.g., 8-16) is typically sufficient. For 13C, a larger number of scans will be required
due to the lower natural abundance.

» Data Processing:
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[e]

Apply Fourier transformation to the acquired Free Induction Decay (FID).

o

Perform phase correction and baseline correction on the resulting spectrum.

[¢]

Calibrate the chemical shift axis using the residual solvent peak as a reference.

[¢]

For H spectra, integrate the peaks to determine the relative proton ratios.

[e]

Identify and label the chemical shifts of all relevant peaks.

Protocol for Attenuated Total Reflectance (ATR) FT-IR
Spectroscopy

ATR is a convenient method for analyzing solid samples directly with minimal preparation.[15]
[16]

e Sample Preparation:

o Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean by wiping it with a suitable
solvent (e.g., isopropanol) and a lint-free tissue.[17]

o Acquire a background spectrum of the clean, empty crystal. This will be automatically
subtracted from the sample spectrum.

e Instrument Setup and Acquisition:

o Place a small amount (a few milligrams) of the solid (R)-3-aminopiperidine dihydrochloride
powder directly onto the center of the ATR crystal.[18]

o Use the instrument's pressure arm to apply consistent pressure, ensuring firm contact
between the sample and the crystal surface.[17]

o Acquire the infrared spectrum, typically by co-adding 16 to 32 scans over a range of 4000-
400 cm™1.

» Data Processing:

o The resulting spectrum is typically displayed in absorbance or % transmittance.
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o Identify and label the wavenumbers of the major absorption bands.

o Correlate the observed bands with known functional group frequencies to confirm the
structure.[9]

Protocol for Electrospray lonization Mass Spectrometry
(ESI-MS)

This protocol outlines the analysis of a small molecule by direct infusion ESI-MS.[19][20]
e Sample Preparation:

o Prepare a dilute solution of (R)-3-aminopiperidine dihydrochloride (approximately 1-10
pg/mL) in a volatile solvent suitable for ESI, such as a mixture of methanol and water,
often with a small amount of formic acid to promote protonation.

o Ensure the sample is fully dissolved.
e Instrument Setup and Acquisition:
o Calibrate the mass spectrometer using a known calibration standard.

o Set the ESI source parameters, including capillary voltage (e.g., 3-5 kV), nebulizing gas
flow, and drying gas temperature, to optimal values for the analyte.

o Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-10 pL/min)
using a syringe pump.[11]

o Acquire the mass spectrum in positive ion mode over a relevant m/z range (e.g., 50-500
amu).

» Data Processing:
o Examine the resulting mass spectrum for the expected ions.

o l|dentify the base peak and the molecular ion (or pseudomolecular ion, e.g., [M+H]*).
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o Compare the observed m/z values with the calculated exact mass to confirm the elemental
composition.[5]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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dihydrochloride]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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